molecular formula C24H17ClN2O2S B11416299 1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11416299
M. Wt: 432.9 g/mol
InChI Key: UFSRKQFNSMSLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the benzothieno pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: to form the benzothieno pyrimidine core.

    Substitution reactions: to introduce the benzyl and chloro-methylphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes or receptors: to modulate their activity.

    Interfere with cellular processes: such as DNA replication or protein synthesis.

    Induce apoptosis: in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-benzyl-3-(3-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-benzyl-3-(5-chloro-2-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

1-benzyl-3-(5-chloro-2-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O2S/c1-15-11-12-17(25)13-19(15)27-23(28)22-21(18-9-5-6-10-20(18)30-22)26(24(27)29)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3

InChI Key

UFSRKQFNSMSLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.